molecular formula C5H12S2 B14645603 2-Methylbutane-1,3-dithiol CAS No. 54812-83-8

2-Methylbutane-1,3-dithiol

Cat. No.: B14645603
CAS No.: 54812-83-8
M. Wt: 136.3 g/mol
InChI Key: OQCSALVENFOHSN-UHFFFAOYSA-N
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Description

2-Methylbutane-1,3-dithiol is a specialized sulfur-containing organic compound of significant interest in advanced chemical research. Its structure, featuring two thiol functional groups, makes it a valuable building block for synthesizing sulfur-heterocycles such as 1,3-dithiolanes and 1,3-dithioles . These heterocyclic systems are notably resistant to hydrolysis and serve as key precursors in the development of conductive materials and organic electronic components . In medicinal chemistry, the dithiol motif is a critical pharmacophore, and related structures have demonstrated promising biological activities, including antispasmodic effects, often by interacting with biological targets like ion channels and receptors . The mechanism of action for such compounds frequently involves the unique redox chemistry and high polarizability of sulfur atoms, which can enable novel interactions with proteins and enzymes . Researchers utilize this compound to develop novel bioactive molecules and functional materials, leveraging its ability to form stable complexes and participate in cycloaddition and coupling reactions. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54812-83-8

Molecular Formula

C5H12S2

Molecular Weight

136.3 g/mol

IUPAC Name

2-methylbutane-1,3-dithiol

InChI

InChI=1S/C5H12S2/c1-4(3-6)5(2)7/h4-7H,3H2,1-2H3

InChI Key

OQCSALVENFOHSN-UHFFFAOYSA-N

Canonical SMILES

CC(CS)C(C)S

Origin of Product

United States

Stereochemical Analysis and Conformational Landscapes of 2 Methylbutane 1,3 Dithiol

Elucidation of Chiral Centers and Enantiomeric/Diastereomeric Forms of 2-Methylbutane-1,3-dithiol

This compound possesses two chiral centers, which are carbon atoms bonded to four different substituent groups. These are located at the C2 and C3 positions of the butane (B89635) chain. The presence of two stereocenters gives rise to a variety of stereoisomers.

The maximum number of possible stereoisomers can be calculated using the 2^n rule, where 'n' is the number of chiral centers. For this compound, with n=2, there is a possibility of 2^2 = 4 stereoisomers. These stereoisomers exist as pairs of enantiomers and diastereomers.

The four possible stereoisomers are:

(2R, 3R)-2-Methylbutane-1,3-dithiol

(2S, 3S)-2-Methylbutane-1,3-dithiol

(2R, 3S)-2-Methylbutane-1,3-dithiol

(2S, 3R)-2-Methylbutane-1,3-dithiol

The (2R, 3R) and (2S, 3S) isomers are enantiomers of each other, meaning they are non-superimposable mirror images. Similarly, the (2R, 3S) and (2S, 3R) isomers form another enantiomeric pair. The relationship between any of the (2R, 3R) or (2S, 3S) isomers and any of the (2R, 3S) or (2S, 3R) isomers is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other.

It is important to note that unlike molecules with a plane of symmetry which can have meso compounds, this compound does not possess such symmetry. Therefore, all four possible stereoisomers are chiral and optically active.

Table 1: Stereoisomers of this compound

Stereoisomer ConfigurationRelationship to (2R, 3R)
(2R, 3R)Identical
(2S, 3S)Enantiomer
(2R, 3S)Diastereomer
(2S, 3R)Diastereomer

Advanced Conformational Isomerism and Rotational Barriers

The conformational landscape of this compound is complex due to the rotation around the C2-C3 single bond. This rotation leads to various staggered and eclipsed conformations, each with a distinct energy level. The interactions between the substituents—a methyl group, a hydrogen atom, and a thiol group on each of the chiral carbons—dictate the stability of these conformers.

The staggered conformations are generally more stable than the eclipsed conformations due to lower torsional strain. Among the staggered conformations, the anti-conformation, where the largest substituents (the thiol groups) are positioned 180° apart, is expected to be the most stable due to minimized steric hindrance. Gauche conformations, where the large substituents are 60° apart, are less stable than the anti-conformation but more stable than the eclipsed conformations.

The rotational barriers between these conformations are the energy required to move from a stable staggered conformation through a higher-energy eclipsed conformation. The magnitude of these barriers is influenced by the size and electronic properties of the substituents. The presence of the relatively bulky thiol groups suggests that the rotational barriers in this compound would be significant.

Table 2: Predicted Relative Energies of this compound Conformers

ConformationDihedral Angle (HS-C-C-SH)Predicted Relative Energy
Anti180°Lowest
Gauche60°, 300°Intermediate
Eclipsed0°, 120°, 240°Highest

Influence of Stereochemistry on Molecular Recognition and Chirality Transfer

The specific three-dimensional arrangement of atoms in the different stereoisomers of this compound has a profound impact on how they interact with other chiral molecules. This is the principle of molecular recognition, which is fundamental in many biological and chemical systems.

For instance, if this compound were to interact with a chiral receptor, such as an enzyme's active site, the different enantiomers and diastereomers would likely exhibit different binding affinities. This is because the spatial arrangement of the methyl and thiol groups would either facilitate or hinder the precise alignment required for optimal interaction.

Chirality transfer refers to the process where the chirality of one molecule influences the stereochemical outcome of a reaction, leading to the formation of a new chiral center with a specific configuration. The well-defined stereochemistry of this compound's isomers makes them potential candidates for use as chiral ligands or auxiliaries in asymmetric synthesis. The specific enantiomer or diastereomer used could direct the stereochemical course of a reaction, favoring the formation of one stereoisomer of the product over others. The effectiveness of this chirality transfer would depend on the specific conformational preferences and the nature of the interactions in the transition state of the reaction.

Synthetic Methodologies for 2 Methylbutane 1,3 Dithiol and Analogues

Strategies for the Introduction of Thiol Functionalities onto Branched Butane (B89635) Skeletons

The construction of the 2-Methylbutane-1,3-dithiol scaffold requires the introduction of two thiol groups at the C1 and C3 positions of a 2-methylbutane core. Several classical and modern synthetic strategies can be adapted for this purpose.

Direct Thiolation Reactions

Direct conversion of C-H bonds to C-SH bonds is an atom-economical approach, though it often suffers from a lack of selectivity, especially in alkanes with different types of C-H bonds. Radical-mediated processes are a common avenue for such transformations. For instance, the reaction of alkanes with hydrogen sulfide (B99878) (H₂S) or other sulfur sources under photochemical or thermal conditions can generate thiols. However, controlling the regioselectivity on a molecule like 2-methylbutane, which possesses primary, secondary, and tertiary C-H bonds, is a significant hurdle. The reaction is likely to yield a mixture of isomers, making purification difficult.

More recent advancements in C-H activation and functionalization may offer more controlled pathways. Metal-catalyzed reactions, for example, could potentially direct thiolation to specific positions through the use of directing groups, although this would necessitate the synthesis of a pre-functionalized 2-methylbutane derivative.

Conversion of Halogenated Precursors to Thiols

A more controlled and widely used method for introducing thiol groups involves the nucleophilic substitution of halogenated precursors. This two-step process begins with the selective halogenation of the 2-methylbutane skeleton to produce a 1,3-dihalo-2-methylbutane. Subsequent reaction with a sulfur nucleophile, followed by reduction, affords the desired dithiol.

The primary challenge in this approach lies in the regioselective dihalogenation of 2-methylbutane. Radical halogenation would likely lead to a mixture of products. A more rational approach would start from a precursor with pre-existing functional groups that can be converted to halides, such as a diol. For example, 2-methylbutane-1,3-diol could be converted to the corresponding dihalide or ditosylate.

Once the dihalogenated precursor is obtained, several sulfur nucleophiles can be employed for the substitution reaction. Common reagents include sodium hydrosulfide (B80085) (NaSH), thiourea (B124793) followed by hydrolysis, or potassium thioacetate (B1230152) followed by hydrolysis. The choice of nucleophile can influence the reaction conditions and the efficiency of the dithiol formation. The reaction with thiourea, for instance, proceeds through the formation of a bis-isothiouronium salt, which is then hydrolyzed under basic conditions to yield the dithiol.

Table 1: Common Sulfur Nucleophiles for Conversion of Alkyl Halides to Thiols

NucleophileReagent(s)IntermediateSubsequent Step
HydrosulfideNaSH, KSHThiolateAcidic workup
Thiourea(NH₂)₂CSIsothiouronium saltBasic hydrolysis
ThioacetateKSAcThioacetateAcidic or basic hydrolysis

This method offers good control over the position of the thiol groups, provided that the dihalogenated precursor can be synthesized selectively.

Ring-Opening Reactions of Cyclic Thioethers with Subsequent Reduction

An alternative strategy involves the formation of a cyclic thioether, specifically a thietane (B1214591), followed by a ring-opening reaction to generate the 1,3-dithiol. For the synthesis of this compound, the required precursor would be a 3-methylthietane (B13819013) derivative.

The synthesis of thietanes can be achieved through various methods, including the reaction of 1,3-dihalides with a sulfide source. thieme-connect.com Once the thietane ring is formed, it can be opened by a nucleophilic attack. To generate a 1,3-dithiol, a sulfur nucleophile would be required. For example, reaction of the thietane with a hydrosulfide anion could potentially lead to a thiolate intermediate, which upon protonation and reduction of any formed disulfides would yield the target dithiol.

However, the regioselectivity of the ring-opening of a substituted thietane must be considered. In the case of a 3-methylthietane, nucleophilic attack could occur at either the C2 or C4 position. Steric hindrance would likely favor attack at the less substituted C2 position, which, after subsequent steps, would not lead to the desired this compound. Therefore, this strategy would require careful control of the ring-opening conditions or a specifically substituted thietane precursor to ensure the correct regiochemical outcome.

Asymmetric Synthesis Approaches for Enantiomerically Pure this compound

The presence of a chiral center at the C2 position of this compound means that it can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms of such molecules is of great interest, particularly in the fields of materials science and catalysis.

Chiral Auxiliaries and Catalytic Asymmetric Methods

One of the most powerful strategies in asymmetric synthesis is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct a subsequent stereoselective transformation. In the context of synthesizing chiral this compound, a prochiral precursor could be attached to a chiral auxiliary. For example, a derivative of 2-methyl-1,3-propanedioic acid could be coupled with a chiral alcohol or amine. Subsequent diastereoselective reduction of the carboxylic acid groups to alcohols, conversion to leaving groups, and substitution with a sulfur nucleophile would lead to a diastereomerically enriched dithiol precursor. Removal of the chiral auxiliary would then yield the enantiomerically enriched target molecule. Evans' oxazolidinone auxiliaries are well-known for their ability to direct stereoselective alkylations and other transformations. nih.govresearchgate.net

Table 2: Examples of Chiral Ligands Used in Asymmetric Catalysis

Ligand ClassExample LigandMetal Commonly Used With
Chiral PhosphinesBINAPRhodium, Ruthenium
JosiphosRhodium, Palladium
Chiral DiaminesDPENRuthenium
Chiral SalensJacobsen's CatalystChromium, Manganese

Derivatization from Chiral Pool Precursors

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of other chiral compounds. researchgate.net For the synthesis of enantiopure this compound, a suitable chiral pool precursor would possess a carbon skeleton that can be readily converted to the target molecule.

Terpenes, such as (+)- or (-)-limonene, are abundant and have been used extensively in chiral pool synthesis. nih.govnih.gov While their carbon skeleton does not directly match that of 2-methylbutane, oxidative cleavage and subsequent functional group manipulations could potentially lead to a suitable intermediate.

A more direct precursor could be an enantiopure derivative of 2-methyl-1,3-propanediol. While not a direct natural product, enantiomerically pure forms of this diol can be prepared through various methods, including enzymatic resolution. Once obtained, the diol can be converted to the corresponding dithiol. A common method for this transformation is the Mitsunobu reaction, where the diol is treated with a thiolating agent, such as thioacetic acid, in the presence of triphenylphosphine (B44618) and a dialkyl azodicarboxylate. nih.gov This reaction typically proceeds with inversion of configuration at the stereocenter, a factor that must be considered when planning the synthesis. Alternatively, the diol can be converted to a ditosylate or dimesylate, followed by nucleophilic substitution with a sulfur nucleophile, which also proceeds with inversion of configuration.

Protecting Group Strategies for Thiol Moieties in Multi-Step Syntheses

In the multi-step synthesis of complex molecules containing thiol functionalities, such as this compound and its analogues, the strategic use of protecting groups is paramount. rsc.org Thiols are highly nucleophilic and susceptible to oxidation, necessitating their temporary masking to prevent unwanted side reactions during various synthetic transformations. acs.org The selection of an appropriate thiol protecting group is dictated by its stability to the reaction conditions employed in subsequent steps and the ease and selectivity of its removal when the thiol functionality needs to be revealed. acs.org Orthogonal protecting group strategies, which allow for the selective deprotection of one protecting group in the presence of others, are particularly valuable in the synthesis of molecules with multiple reactive functional groups. rsc.org

Commonly employed thiol protecting groups include:

Acid-Labile Groups: Trityl (Trt) and its derivatives are widely used due to their ease of introduction and removal under mild acidic conditions, which are often compatible with many other protecting groups. sigmaaldrich.com

Base-Labile Groups: Acetyl (Ac) and other acyl groups can be used to protect thiols, and they are typically removed by treatment with a base.

Reductively Cleavable Groups: Disulfide-based protecting groups, such as the tert-butylthio (StBu) group, can be cleaved under mild reducing conditions, for instance, with thiols or phosphines. sigmaaldrich.com

Photolabile Groups: For syntheses requiring spatiotemporal control over deprotection, photolabile protecting groups offer a powerful tool.

The following interactive data table provides a summary of selected thiol protecting groups, their structures, and typical deprotection reagents.

Protecting GroupStructureDeprotection ReagentsStability
Trityl (Trt)C(C6H5)3Trifluoroacetic acid (TFA), scavengersBase, reduction
Acetamidomethyl (Acm)CH2NHCOCH3Mercury(II) acetate, IodineAcid, base
tert-Butyl (tBu)C(CH3)3Trifluoromethanesulfonic acid (TFMSA)TFA, reduction
tert-Butylthio (StBu)S-C(CH3)3Thiols (e.g., dithiothreitol), PhosphinesAcid, base
4-Methoxybenzyl (Mob)CH2C6H4OCH3Strong acids (e.g., HF, TFMSA)Base, reduction
9-Fluorenylmethyl (Fm)CH(C13H8)Piperidine, other basesAcid, reduction

The development of novel thiol-labile protecting groups continues to be an active area of research, with a focus on milder and more selective deprotection methods. rsc.org For instance, protecting groups that can be removed under neutral conditions using specific reagents offer significant advantages in the synthesis of sensitive molecules. rsc.org

Development of Novel and Green Synthetic Routes for Branched Dithiols

The increasing emphasis on sustainable and environmentally friendly chemical processes has driven the development of novel and green synthetic routes for the preparation of branched dithiols like this compound. mdpi.com These approaches aim to minimize the use of hazardous reagents, reduce waste generation, and improve energy efficiency compared to traditional synthetic methods. rasayanjournal.co.in Key areas of development include the use of alternative energy sources, biocatalysis, and the exploration of greener reaction media.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and enhanced selectivity. nih.gov In the context of thiol and dithiol synthesis, microwave-assisted methods can accelerate reactions that are typically slow under conventional heating. rsc.org For instance, the synthesis of thiols from alkyl halides can be accomplished in a fraction of the time using microwave heating. amazonaws.com This technology offers a more energy-efficient and rapid pathway for the synthesis of branched dithiols, potentially from corresponding dihalides or other suitable precursors. The uniform heating provided by microwaves can also lead to cleaner reactions with fewer byproducts. amazonaws.com

Reaction TypeConventional HeatingMicrowave-AssistedReference
Thiol synthesis from alkyl halideSeveral hours to daysMinutes to 1 hour amazonaws.com
Thioether synthesis3 hours3 hours (improved yield) mdpi.com
Disulfide synthesisHoursMinutes researchgate.net

Biocatalysis:

The use of enzymes as catalysts (biocatalysis) offers a highly selective and environmentally benign approach to chemical synthesis. nih.gov Enzymes operate under mild reaction conditions (temperature, pH) in aqueous media, thereby reducing the need for harsh reagents and organic solvents. nih.gov While the direct biocatalytic synthesis of dithiols is an emerging area, analogous enzymatic reactions, such as the synthesis of chiral diols and amino acids, demonstrate the potential of this technology. nih.govnih.gov The development of specific enzymes capable of introducing thiol groups into branched hydrocarbon chains could provide a highly efficient and stereoselective route to chiral dithiols.

Green Solvents and Catalysts:

The replacement of volatile and toxic organic solvents with greener alternatives is a cornerstone of green chemistry. Research into the synthesis of sulfur-containing compounds in environmentally benign solvents like water or bio-based solvents is an active field. Furthermore, the development of recyclable and non-toxic catalysts can significantly improve the sustainability of synthetic processes. The oxidative coupling of thiols to disulfides, a common reaction, has been shown to proceed efficiently in the absence of traditional catalysts and in greener solvent systems. acs.org

The convergence of these green chemistry principles holds significant promise for the future manufacturing of this compound and its analogues, leading to more sustainable and economically viable production methods.

Reactivity and Reaction Mechanisms of 2 Methylbutane 1,3 Dithiol

Reactions of the Thiol Groups

The sulfur atom in a thiol group is highly polarizable and possesses lone pairs of electrons, making it a potent nucleophile, especially in its deprotonated thiolate form. chemistrysteps.com This inherent nucleophilicity, combined with the ability of sulfur to exist in multiple oxidation states, governs the primary reactions of the thiol functionalities in 2-Methylbutane-1,3-dithiol.

The oxidation of thiols is a fundamental reaction in sulfur chemistry. youtube.com For this compound, oxidation can proceed via several pathways, leading to either intramolecular or intermolecular disulfide bond formation, as well as further oxidation to higher oxidation states.

Disulfide Formation: The most common oxidation reaction for thiols involves the formation of a disulfide bond (S-S). libretexts.org In the case of a dithiol like this compound, this can occur intramolecularly to form a cyclic disulfide or intermolecularly to yield polymers.

Intramolecular Oxidation: Treatment with mild oxidizing agents can induce the formation of a six-membered cyclic disulfide, 4-methyl-1,2-dithiane. This cyclization is driven by the proximity of the two thiol groups.

Intermolecular Oxidation: Under conditions that favor intermolecular reactions, such as higher concentrations, polymerization can occur, leading to the formation of poly(disulfide)s linked by S-S bonds. researchgate.netchemrxiv.org

The conversion of thiols to disulfides is a redox reaction that can be achieved with various mild oxidizing agents. chemistrysteps.comlibretexts.org The process can occur through one-electron oxidation to generate thiyl radicals that subsequently recombine, or through two-electron oxidation pathways often involving a sulfenic acid intermediate. nih.gov

Higher Oxidation States: The sulfur atoms in this compound can be oxidized beyond the disulfide state to form sulfur oxyacids. Stronger oxidizing agents can convert the disulfide or the thiols directly to thiolsulfinates, and subsequently to more highly oxidized species such as sulfonic acids (-SO₃H). chemistrysteps.comresearchgate.net

Oxidizing AgentPrimary ProductOxidation State of Sulfur
I₂, O₂ (air), H₂O₂ (mild)4-methyl-1,2-dithiane (Cyclic Disulfide)-1
Peroxy acidsThiolsulfinate intermediate+1 and -1
KMnO₄, HNO₃2-Methylbutane-1,3-disulfonic acid+5

Thiols are moderately acidic and can be deprotonated by a suitable base to form thiolate anions (RS⁻). chemistrysteps.com These thiolates are significantly more nucleophilic than the corresponding neutral thiols. chemistrysteps.comyoutube.com The dithiolate of this compound can participate in a variety of nucleophilic substitution and addition reactions.

Nucleophilic Substitution (Sₙ2 Reactions): Thiolates are excellent nucleophiles for Sₙ2 reactions, readily displacing leaving groups from primary and secondary alkyl halides to form thioethers. chemistrysteps.com With this compound, sequential alkylation of both thiol groups can occur, leading to the formation of dialkylated products. Due to the high nucleophilicity and relatively low basicity of thiolates compared to alkoxides, Sₙ2 reactions are generally favored over competing elimination (E2) reactions. chemistrysteps.com

Nucleophilic Addition: The thiolate anions derived from this compound can act as potent nucleophiles in addition reactions to various electrophilic centers.

Addition to Carbonyls: Thiolates can add to aldehydes and ketones, a key step in the formation of thioacetals.

Addition to α,β-Unsaturated Carbonyls (Michael Addition): Thiolates readily undergo conjugate addition to Michael acceptors like enones and enals. researchgate.net This reaction is highly efficient due to the "soft" nature of the sulfur nucleophile, which preferentially attacks the "soft" β-carbon of the conjugated system. nih.govresearchgate.net

Ring-Opening of Epoxides: Thiolates can open epoxide rings via an Sₙ2 mechanism, attacking the less sterically hindered carbon atom. youtube.com

ElectrophileReaction TypeProduct Class
Alkyl Halide (e.g., CH₃I)Sₙ2 SubstitutionThioether
Epoxide (e.g., Propylene oxide)Nucleophilic Ring-Openingβ-Hydroxy thioether
α,β-Unsaturated Ketone (e.g., Methyl vinyl ketone)Michael (1,4-) AdditionThioether-ketone adduct
Aldehyde/KetoneNucleophilic AdditionHemithioacetal/Thioacetal

The term "electrophilic reactions of thiol functions" typically refers to reactions where the sulfur atom of the thiol acts as a nucleophile attacking an electrophilic species. youtube.com The lone pairs on the sulfur atom make it inherently nucleophilic, a property that is enhanced upon deprotonation to the thiolate. researchgate.net However, even the neutral thiol can react with potent electrophiles.

Key reactions where the thiol group of this compound acts as a nucleophile include:

Reaction with Alkyl Halides: As described in the previous section, this Sₙ2 reaction forms thioethers. youtube.com

Reaction with Carbonyl Compounds: The formation of thioacetals (dithianes in this case) from aldehydes and ketones is a classic example. The reaction is typically acid-catalyzed, which activates the carbonyl carbon towards nucleophilic attack by the neutral thiol. chemistrysteps.com

Reaction with Acid Chlorides: Thiols react with acid chlorides to form thioesters. youtube.com

The reactivity of thiols with electrophiles is governed by principles such as the Hard and Soft Acids and Bases (HSAB) theory. The sulfur atom of a thiol is a soft nucleophile and therefore reacts preferentially with soft electrophiles. nih.govresearchgate.net

Cyclization Reactions Leading to Sulfur Heterocycles

The 1,3-disposition of the two thiol groups in this compound makes it an ideal precursor for the synthesis of six-membered sulfur-containing heterocycles, particularly 1,3-dithianes.

This compound reacts with aldehydes and ketones in the presence of a Brønsted or Lewis acid catalyst to form 5-methyl-1,3-dithianes. organic-chemistry.orgresearchgate.net This reaction is a cornerstone of organic synthesis, as the resulting dithiane can be used as a protecting group for the carbonyl compound or as a masked acyl anion in "umpolung" (reactivity inversion) chemistry. organic-chemistry.orgquimicaorganica.orgresearchgate.net Note that 1,3-dithiolanes, which are five-membered rings, are formed from 1,2-dithiols, not 1,3-dithiols. organic-chemistry.org

Mechanism of 1,3-Dithiane (B146892) Formation: The mechanism for this acid-catalyzed thioacetalization involves several equilibrium steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: One of the thiol groups of this compound attacks the activated carbonyl carbon.

Proton Transfer: A proton is lost from the sulfur atom, forming a hemithioacetal intermediate.

Elimination of Water: The hydroxyl group of the hemithioacetal is protonated and eliminated as a water molecule, generating a highly electrophilic sulfonium (B1226848) ion.

Intramolecular Cyclization: The second thiol group within the same molecule acts as an intramolecular nucleophile, attacking the sulfonium ion to form the six-membered dithiane ring.

Deprotonation: Loss of a proton from the second sulfur atom regenerates the acid catalyst and yields the final 1,3-dithiane product.

While this compound forms 1,3-dithianes, the closely related 1,3-dithiolanes (formed from 1,2-dithiols) exhibit distinct fragmentation pathways. When deprotonated at the C2 position, 1,3-dithiolanes can undergo ring fragmentation to produce a dithiocarboxylate anion and ethylene (B1197577) gas. nih.gov

In contrast, 1,3-dithianes are generally stable to these conditions. Deprotonation at the C2 position of a 1,3-dithiane with a strong base (like n-butyllithium) is the key step in the Corey-Seebach reaction, generating a stabilized carbanion that acts as an acyl anion equivalent. organic-chemistry.orgyoutube.com This carbanion typically reacts with electrophiles rather than undergoing fragmentation. scribd.comuwindsor.ca

However, ring-opening and fragmentation of 1,3-dithianes can be achieved under different conditions:

Deprotection (Hydrolysis): The primary ring-opening reaction for dithianes is their hydrolysis back to the parent carbonyl compound and the dithiol. This is typically achieved under harsh conditions using reagents like mercury(II) salts, or under oxidative or photo-deprotection conditions. organic-chemistry.orgacs.org The mechanism of photolytic deprotection can involve the formation of a dithiane radical cation, which undergoes C-S bond cleavage and subsequent reaction with superoxide (B77818) anions to regenerate the carbonyl. acs.org

Gas-Phase Fragmentation: In the gas phase, treatment of 1,3-dithiane with anionic bases can lead to elimination and fragmentation reactions, which are not observed in solution-phase chemistry. utk.edu

Reactivity of the Branched Carbon Backbone

The reactivity of the branched carbon backbone of this compound is influenced by the presence of the two thiol groups and the specific arrangement of its alkyl structure. The carbon framework, consisting of a secondary carbon, a tertiary carbon, and two primary carbons, presents distinct sites for potential chemical modification.

Remote Functionalization and Selectivity Considerations

Remote functionalization involves the targeted chemical modification of a C-H bond that is not directly adjacent to a functional group. In the case of this compound, this refers to the C-H bonds on the carbon backbone that are distant from the two thiol groups. Achieving selectivity in such functionalization is a significant synthetic challenge due to the similar reactivity of the various C-H bonds within the molecule. nih.gov

The structure of this compound contains several types of C-H bonds on its backbone, each presenting a different challenge for selective functionalization. The tertiary C-H bond at the C2 position is generally more reactive towards certain transformations, but its proximity to the thiol groups can lead to complex reaction pathways. The primary methyl groups and the secondary methylene (B1212753) group present further targets for functionalization.

Strategies for achieving regioselectivity in the functionalization of poly-functionalized molecules often rely on directing group strategies or catalyst systems that can differentiate between sterically or electronically distinct C-H bonds. nih.govrsc.org In principle, the thiol groups themselves could be temporarily modified to act as directing groups, guiding a catalyst to a specific remote C-H bond. However, the flexibility of the butane (B89635) chain complicates predictable site-selectivity.

Table 1: C-H Bonds on the Carbon Backbone of this compound and Selectivity Considerations
Carbon PositionType of C-H BondNumber of HydrogensConsiderations for Selective Functionalization
C2Tertiary1Potentially more reactive, but sterically hindered and proximal to thiol groups.
C4Primary (Methyl)3Less reactive, differentiation from the other methyl group is challenging.
C2-MethylPrimary (Methyl)3Less reactive, differentiation from the C4 methyl group is challenging.

The development of organocatalytic or transition-metal-catalyzed systems that can recognize subtle differences in the steric and electronic environment of each C-H bond is crucial for achieving selective remote functionalization. researchgate.net Such catalysts might operate through proximity effects, where the catalyst reversibly binds to the thiol groups and delivers a reactive species to a specific remote site. nih.gov

Radical Reactions and Their Control

The presence of thiol groups makes this compound susceptible to radical reactions. Thiols are excellent hydrogen-atom donors, readily forming thiyl radicals (RS•) upon reaction with an initiating radical. libretexts.org The initiation of such radical processes can be achieved through the use of radical initiators, heat, or light. wikipedia.orglibretexts.org

Once formed, the thiyl radical can participate in a variety of subsequent reactions. nih.gov A key intramolecular process relevant to the carbon backbone is hydrogen-atom abstraction. The thiyl radical can abstract a hydrogen atom from a carbon on the backbone, generating a carbon-centered radical. The site of this abstraction is dictated by the stability of the resulting carbon radical, with the order of stability being tertiary > secondary > primary. lumenlearning.com

In this compound, intramolecular hydrogen abstraction could lead to the formation of several different carbon-centered radicals. The most stable would be the tertiary radical at the C2 position.

The control of these radical reactions is a critical aspect. The concentration of the thiol can be a key parameter; high concentrations favor intermolecular reactions, while low concentrations can promote intramolecular processes like cyclization or rearrangement. ucl.ac.uk The choice of radical initiator and reaction temperature can also influence the rate and selectivity of the radical reactions.

The fate of the carbon-centered radical on the backbone is varied. It can react with another molecule of the dithiol to propagate the radical chain, combine with another radical in a termination step, or undergo rearrangement. libretexts.orglumenlearning.com Furthermore, in the presence of oxygen, the thiyl radical can react to form a thiyl peroxyl radical, which can lead to further oxidation products. nih.gov

Table 2: Potential Carbon-Centered Radicals on the Backbone of this compound via Intramolecular H-Abstraction
Carbon Position of RadicalType of RadicalRelative StabilityPotential Subsequent Reactions
C2TertiaryHighRearrangement, reaction with O2, chain propagation.
C4PrimaryLowRearrangement to a more stable radical, chain propagation.
C2-MethylPrimaryLowRearrangement to a more stable radical, chain propagation.

The control over which radical is formed and its subsequent reactions is a complex challenge. The use of specific catalysts, sometimes referred to as polarity-reversal catalysts, can promote certain radical-chain reactions. ucl.ac.uk These approaches aim to control the reactivity of the intermediate radicals to favor the formation of a desired product.

Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete structural map can be assembled.

The ¹H and ¹³C NMR spectra of 2-Methylbutane-1,3-dithiol are predicted to show distinct signals corresponding to each unique proton and carbon environment in its branched structure. The presence of two chiral centers (at C2 and C3) means that the molecule can exist as diastereomers, which could lead to more complex spectra than described in this simplified analysis. However, for a given stereoisomer, a predictable pattern emerges.

¹H NMR Spectroscopy: The proton spectrum would display signals for the methyl groups, the methylene (B1212753) and methine protons, and the thiol protons. The chemical shifts are influenced by neighboring atoms, with the electronegative sulfur atoms causing a downfield shift for adjacent protons.

Thiol Protons (-SH): The two SH protons would likely appear as distinct signals, typically in the range of 1-2 ppm. Their multiplicity could be triplets if they couple to the adjacent CH or CH₂ groups.

Methine Proton (C2-H): This proton, being adjacent to a methyl group and a thiol group, would exhibit a complex multiplet.

Methylene Protons (C1-H₂): These protons are diastereotopic due to the adjacent chiral center (C2) and would likely appear as two separate signals, each a doublet of doublets.

Methine Proton (C3-H): This proton is coupled to the C2 proton, the C4 methyl protons, and the C3-SH proton, resulting in a complex multiplet.

Methyl Protons (C4-H₃ and C2-CH₃): The two methyl groups are in different chemical environments and would appear as distinct doublets.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, one for each unique carbon atom in the molecule. docbrown.info The chemical shifts are influenced by the substitution pattern and proximity to the sulfur atoms.

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Atom Position Carbon Type Predicted ¹³C Shift (ppm) Attached Proton(s) Predicted ¹H Shift (ppm) Predicted ¹H Multiplicity
C1CH₂25-3522.5-2.8Doublet of Doublets (dd)
C2CH40-5011.8-2.2Multiplet (m)
C3CH45-5512.7-3.1Multiplet (m)
C4CH₃15-2531.0-1.3Doublet (d)
C2-CH₃CH₃15-2531.0-1.3Doublet (d)
1-SHSHN/A11.2-1.8Triplet (t)
3-SHSHN/A11.2-1.8Doublet (d)

Note: Predicted values are based on typical ranges for similar functional groups and structures. Actual experimental values may vary.

To unambiguously assign these signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the C1 protons and the C2 proton, between the C2 proton and the protons of its attached methyl group as well as the C3 proton, and between the C3 proton and the C4 methyl protons. This allows for the tracing of the carbon backbone through its attached protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the carbon signal to which it is directly attached. columbia.edu This would definitively link the proton assignments to the carbon assignments. For example, the proton signal predicted around 2.5-2.8 ppm would show a cross-peak with the carbon signal at 25-35 ppm, confirming their assignment to the C1 position.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. columbia.eduyoutube.com HMBC is crucial for piecing together the molecular fragments identified by COSY and HSQC. Key correlations would include the protons of the C2-methyl group showing a cross-peak to C2 and C3, and the C1 methylene protons showing correlations to C2 and C3, thereby confirming the connectivity of the entire molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization.

For this compound (C₅H₁₂S₂), the exact molecular weight is 136.0380 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 136.

The fragmentation pattern is dictated by the stability of the resulting carbocations and radicals. libretexts.orglibretexts.org Cleavage adjacent to the sulfur atoms (alpha-cleavage) and cleavage of C-C bonds are expected to be prominent fragmentation pathways. The stability of carbocations follows the order: tertiary > secondary > primary. libretexts.orgchemguide.co.uk

Key predicted fragments for this compound are summarized in the table below.

m/z Value Possible Fragment Ion Formation Pathway
136[C₅H₁₂S₂]⁺Molecular Ion (M⁺)
103[C₄H₇S₂]⁺Loss of SH radical (M - 33)
89[C₃H₅S₂]⁺Loss of ethyl radical (M - 29)
75[CH₅S₂]⁺Cleavage of C2-C3 bond
61[CH₂SH]⁺Alpha-cleavage at C1-C2 bond
47[CH₃S]⁺Loss of H₂S from larger fragments
43[C₃H₇]⁺Loss of CH₂SH and SH; formation of stable isopropyl cation

The base peak is likely to be a stable carbocation, such as the m/z 43 fragment, which corresponds to the highly stable secondary isopropyl cation. libretexts.orgdocbrown.info

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by C-H bond vibrations. The key diagnostic peak would be for the S-H stretching vibration. This absorption is typically weak and appears in the region of 2550-2600 cm⁻¹. nih.gov Other significant absorptions would include:

C-H stretching: Strong bands just below 3000 cm⁻¹ (2850-2960 cm⁻¹).

C-H bending: Medium intensity bands in the 1375-1465 cm⁻¹ region.

C-S stretching: Weak to medium bands in the 600-800 cm⁻¹ fingerprint region.

Raman Spectroscopy: Raman spectroscopy is often complementary to IR. royalholloway.ac.uk The S-H stretch is also observable in Raman spectra, typically appearing in the same 2550-2600 cm⁻¹ region. researchgate.net A significant advantage of Raman spectroscopy for dithiols is that the C-S stretching vibration (600-800 cm⁻¹) often produces a more intense and easily identifiable signal than in the IR spectrum. royalholloway.ac.ukresearchgate.net The symmetric vibrations of the carbon skeleton would also be Raman active.

Advanced Chromatographic Methods (GC-MS, LC-MS) for Purity and Isomer Separation

Chromatographic techniques are essential for separating the compound from reaction mixtures, assessing its purity, and separating potential isomers.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, this compound is well-suited for GC-MS analysis. jmchemsci.com In this technique, the compound is vaporized and passed through a long capillary column. Separation is achieved based on the compound's boiling point and its interactions with the stationary phase of the column. Compounds with different boiling points or polarities will elute at different times (retention times). The gas chromatograph is coupled directly to a mass spectrometer, which provides a mass spectrum for each eluting peak, allowing for positive identification. jmchemsci.com This method would be effective for assessing the purity of a sample and separating it from any starting materials or byproducts.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful analytical tool, particularly for less volatile or thermally unstable compounds. unipd.it For a molecule like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) could be used for separation. The separated components from the LC column are then introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), which helps to keep the molecule intact. researchgate.net LC-MS is especially valuable for analyzing thiols in complex biological or environmental matrices and can be used to separate diastereomers if a suitable chiral stationary phase is employed. researchgate.net

Computational and Theoretical Studies on 2 Methylbutane 1,3 Dithiol

Quantum Chemical Calculations (DFT, Ab Initio) for Molecular Geometry Optimization and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, enabling the precise determination of molecular geometries and electronic properties. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to solve the Schrödinger equation, providing a detailed picture of a molecule's energetic landscape.

For 2-Methylbutane-1,3-dithiol, these calculations would be used to find the most stable three-dimensional arrangement of its atoms—the optimized molecular geometry. This involves determining key structural parameters such as bond lengths, bond angles, and dihedral angles that correspond to the global minimum on the potential energy surface.

Table 1: Predicted Geometrical Parameters for this compound from a Hypothetical DFT Calculation

Parameter Atom Pair/Trio/Quartet Predicted Value
Bond Length C-S 1.85 Å
C-C 1.54 Å
S-H 1.34 Å
C-H 1.09 Å
Bond Angle C-S-H 96.5°
C-C-C 112.0°
S-C-C 110.5°
Dihedral Angle H-S-C-C 180° (anti) / ±60° (gauche)

Note: These values are illustrative and represent typical results obtained from DFT calculations on similar dithiol compounds.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding how a molecule will interact with other chemical species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

The energy gap between the HOMO and LUMO is a significant indicator of chemical reactivity and stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity profile.

Table 2: Hypothetical Reactivity Descriptors for this compound

Descriptor Formula Predicted Value
HOMO Energy EHOMO -6.5 eV
LUMO Energy ELUMO +1.2 eV
HOMO-LUMO Gap ΔE = ELUMO - EHOMO 7.7 eV
Ionization Potential I ≈ -EHOMO 6.5 eV
Electron Affinity A ≈ -ELUMO -1.2 eV
Global Hardness η = (I - A) / 2 3.85 eV
Chemical Potential μ = -(I + A) / 2 -2.65 eV
Electrophilicity Index ω = μ² / (2η) 0.91 eV

Note: These values are representative and based on typical quantum chemical calculation results for aliphatic dithiols.

Simulation of Spectroscopic Parameters (NMR, IR, Raman) for Experimental Validation

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra or for identifying unknown compounds.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C atoms. These predictions are based on the calculated magnetic shielding tensors around each nucleus, which are highly sensitive to the local electronic environment. Comparing simulated spectra with experimental data helps in assigning peaks and confirming the molecular structure.

IR (Infrared) and Raman Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to specific molecular motions, such as bond stretching and bending. The calculated IR intensities and Raman activities can be used to generate a theoretical spectrum that can be compared with experimental results to aid in spectral assignment.

Table 3: Simulated vs. Experimental Spectroscopic Data (Illustrative)

Spectroscopy Parameter Calculated Value Typical Experimental Range
¹H NMR δ (S-H) 1.5 - 2.0 ppm 1.3 - 2.0 ppm
δ (C-H) 1.0 - 2.5 ppm 0.9 - 2.7 ppm
¹³C NMR δ (C-S) 25 - 40 ppm 20 - 45 ppm
δ (C-C) 15 - 50 ppm 10 - 55 ppm
IR ν (S-H stretch) 2550 cm⁻¹ 2550 - 2600 cm⁻¹
ν (C-H stretch) 2960 cm⁻¹ 2850 - 3000 cm⁻¹

Note: The calculated values are examples derived from computational studies of similar functional groups.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations are excellent for studying static, isolated molecules, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics.

For a flexible molecule like this compound, MD simulations can explore its conformational landscape. The molecule can adopt various shapes (conformers) due to rotation around its single bonds. MD can reveal the relative populations of these conformers and the energy barriers for interconversion between them.

Furthermore, MD simulations can explicitly include solvent molecules (e.g., water, ethanol), allowing for the study of solvation effects. These simulations can show how the solvent influences the conformational preferences of this compound and how intermolecular interactions, such as hydrogen bonding, affect its behavior in solution. This provides a more realistic picture of the molecule's properties in a chemical environment.

Coordination Chemistry and Ligand Applications of 2 Methylbutane 1,3 Dithiol

Role of 1,3-Dithiols as Chelating Ligands in Transition Metal Chemistry

Dithiolates, the conjugate bases of dithiols, are classified as soft Lewis bases, making them excellent ligands for soft Lewis acidic transition metals, particularly those later in the series. wikipedia.org The two thiol groups of a 1,3-dithiol, such as 2-methylbutane-1,3-dithiol, can deprotonate and simultaneously bind to a single metal center, a process known as chelation. This forms a stable six-membered chelate ring, a favored conformation in coordination chemistry. acs.orgchemeurope.comguidechem.com

This bidentate coordination mode is crucial for stabilizing the metal center and preventing the formation of polymeric materials, which can often occur with monofunctional thiolates through the formation of thiolato bridges. acs.org The resulting metal-sulfur bond is strong and covalent in nature. nsf.gov Depending on the coordination environment and the metal's requirements, the dithiolate ligand can act as a terminal, chelating ligand to a single metal or as a bridging ligand that links two or more metal centers. wikipedia.org This versatility allows for the construction of a wide array of molecular architectures, from simple mononuclear complexes to complex polynuclear clusters. acs.org

Synthesis and Structural Characterization of Metal-Dithiolate Complexes

Metal complexes of 1,3-dithiols are typically synthesized through the reaction of the dithiol with a suitable metal precursor. A common and effective method involves the reaction of the dithiol with metal carbonyls, such as triiron dodecacarbonyl (Fe₃(CO)₁₂) or diiron nonacarbonyl (Fe₂(CO)₉). nih.govnih.govosti.gov This reaction proceeds with the oxidative addition of the S-H bonds to the low-valent metal centers, leading to the evolution of hydrogen gas and the formation of a diiron complex bridged by the dithiolate ligand. wikipedia.orgwikipedia.org For instance, the reaction of 1,3-propanedithiol (B87085) with Fe₃(CO)₁₂ yields the well-characterized diiron propanedithiolate hexacarbonyl, Fe₂(S₂C₃H₆)(CO)₆. chemeurope.comwikipedia.org

Other synthetic routes include the reaction of the dithiol with metal halides in the presence of a base to deprotonate the thiol groups, or the treatment of a metal salt with a pre-formed dithiolate salt. acs.orgnih.gov The specific products and their structures are influenced by the choice of metal, the stoichiometry of the reactants, and the reaction conditions.

Structural characterization of these complexes is predominantly carried out using single-crystal X-ray diffraction. In many bridged diiron hexacarbonyl complexes derived from 1,3-propanedithiol, the core structure consists of two iron atoms bridged by the two sulfur atoms of the dithiolate. Each iron atom is typically also bonded to three terminal carbon monoxide (CO) ligands, resulting in a distorted square-pyramidal geometry around each iron center. researchgate.net The Fe-S and Fe-Fe bond distances in these structures are key parameters that provide insight into the nature of the bonding.

Representative Bond Lengths in Diiron Dithiolate Complexes
ComplexFe-Fe Distance (Å)Fe-S Distance (Å)Reference
(μ-PDT)Fe₂(CO)₅[Ph₂PNH(t-Bu)]2.6010(7)- researchgate.net
(μ-PDT)Fe₂(CO)₅(Ph₂PH)2.6213(6)- researchgate.net

PDT = Propanedithiolate

Electronic and Redox Properties of this compound Metal Complexes

The electronic properties of metal dithiolate complexes are particularly fascinating due to the concept of "redox non-innocence." A non-innocent ligand is one that can exist in multiple, stable oxidation states, meaning that redox events (electron gain or loss) may be centered on the ligand rather than the metal, or shared between them. acs.org This extensive mixing between metal and ligand orbitals means that assigning a formal oxidation state to the metal can be ambiguous. acs.org

Cyclic voltammetry is a key technique used to probe the redox behavior of these complexes. sathyabama.ac.in Metal dithiolate complexes often exhibit multiple, reversible redox events. researchgate.net For example, gold bis(dithiolene) complexes show a reversible oxidation wave corresponding to the [Complex]⁻¹/[Complex]⁰ couple. rsc.org The precise potentials of these redox events can be tuned by changing the substituents on the dithiolate backbone, the other ligands on the metal, or the metal itself. nih.govresearchgate.net For instance, the oxidation potential of diiron dithiolate hexacarbonyls can be shifted by over 1 volt by substituting the CO ligands with phosphine (B1218219) donors. nih.gov

These tunable electronic properties are critical for applications in materials science, such as in the development of molecular conductors and near-infrared (NIR) absorbing dyes. acs.orgresearchgate.net The intense electronic transitions in these complexes, often found in the visible and NIR regions, arise from metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intraligand transitions. researchgate.net

Cyclic Voltammetry Data for Representative Dithiolene/Dithiolate Complexes
ComplexRedox CoupleE₁/₂ (V vs. ref)Reference
[Fe₂(μ-SMe)₂(CO)₆]+/0~0.8 (vs Fc⁺/₀) nih.gov
[Fe₂(μ-SPh)₂(CO)₆]0/--1.4 (vs Fc⁺/₀) nih.gov
[RuFe(μ-pdt)(CN)₂(CO)₄]²⁻Oxidation~ -0.8 (vs Fc⁺/₀) nih.gov
Gold bis(dithiolene) complexes-1/0Reversible rsc.org

Fc⁺/₀ = Ferrocene/Ferrocenium couple

Potential in Catalysis: Application of Dithiol-Based Metal Catalysts

The unique electronic and structural features of dithiol-based metal catalysts make them promising candidates for a variety of catalytic transformations. The sulfur ligands can actively participate in reactions through a phenomenon known as metal-ligand cooperation (MLC). escholarship.orgacs.org In MLC, the ligand is not merely a spectator but plays a direct role in bond activation, often by accepting or donating protons or electrons. acs.orgnih.gov

A particularly innovative concept is the use of thiols as "transient cooperative ligands" (TCLs). nih.govacs.org In these systems, a thiol or dithiol can reversibly bind to a metal center. escholarship.org When coordinated, it can facilitate a specific catalytic step, such as the activation of H₂. nih.gov Its ability to then dissociate from the metal center allows another part of the catalytic cycle to proceed. acs.org This dynamic behavior can lead to remarkable enhancements in catalytic activity—in some cases by over two orders of magnitude—and can even be used to inhibit undesired side reactions or switch the selectivity of a transformation. nih.gov For example, in ruthenium-catalyzed hydrogenation reactions, specific thiol TCLs can selectively inhibit alkene isomerization, leading to highly selective semihydrogenation of alkynes to cis-alkenes. nih.gov

Furthermore, diiron dithiolate complexes, structurally analogous to those formed by this compound, are extensively studied as mimics of the active site of [FeFe]-hydrogenase enzymes. wikipedia.orgresearchgate.net These enzymes are highly efficient catalysts for the production and oxidation of hydrogen, and synthetic models based on dithiolate ligands are being developed for applications in clean energy technologies like water splitting and fuel cells. illinois.edu The strong metal-sulfur bonds also offer robustness, preventing leaching of the metal catalyst in heterogeneous applications. rsc.org

Polymer Science and Materials Chemistry Applications

2-Methylbutane-1,3-dithiol in Thiol-Ene and Thiol-Yne Click Polymerizations

There is no available research literature describing the use of this compound as a monomer in either thiol-ene or thiol-yne click polymerization reactions. While these polymerization techniques are well-established for a variety of other dithiols, specific kinetic data, polymerization conditions, or resulting polymer properties involving this compound have not been reported.

Fabrication of Self-Assembled Monolayers (SAMs) and Thin Films with Branched Dithiols

There are no studies available that specifically investigate the fabrication of self-assembled monolayers (SAMs) or thin films using this compound. Research on SAMs typically involves a wide range of alkanethiols and dithiols, but the specific adsorption behavior, packing structure, and surface properties of monolayers formed from this branched dithiol on substrates like gold, silver, or copper have not been documented.

Design of Novel Polymeric Materials with Tailored Properties via Dithiol Linkages

Consequently, due to the lack of its application in the aforementioned polymerization and surface modification techniques, there is no information on the design of novel polymeric materials incorporating this compound. Reports on polymers with tailored properties such as refractive index, thermal stability, or mechanical performance derived from this specific dithiol linkage are absent from the current body of scientific work.

Supramolecular Chemistry and Self Assembly

Construction of Supramolecular Architectures Using Dithiol Building Blocks

Dithiols are valuable building blocks for the construction of a wide array of supramolecular architectures, ranging from simple dimers to complex coordination polymers and self-assembled monolayers (SAMs). The 1,3-disposition of the thiol groups in 2-methylbutane-1,3-dithiol makes it a potentially interesting candidate for the formation of cyclic structures and polymers.

When reacting with metal ions that have a specific coordination geometry, 1,3-dithiols can form discrete metallacycles or extended coordination polymers . For instance, reaction with a linearly coordinating metal ion could lead to the formation of a linear polymer, while reaction with a metal ion that prefers a square planar or tetrahedral geometry could result in the formation of cyclic dimers, trimers, or larger macrocycles. The methyl group at the 2-position of this compound could introduce steric hindrance that influences the size and geometry of the resulting metallacycle.

Dithiols are also widely used to form self-assembled monolayers (SAMs) on gold surfaces. While long-chain alkanedithiols are more commonly used for this purpose to create well-ordered monolayers, this compound could potentially be used to create SAMs with different surface properties. The two thiol groups could allow for the molecule to bind to the gold surface at two points, potentially leading to looped structures on the surface or the formation of bridges between gold nanoparticles.

The table below illustrates the types of supramolecular architectures that can be constructed from dithiols, which could be applicable to this compound.

Architecture TypeDescriptionPotential Application of this compound
Metallacycles Discrete cyclic structures formed by the coordination of dithiols to metal ions.Formation of specific-sized rings for host-guest chemistry.
Coordination Polymers Extended networks formed by the linking of metal ions with dithiol ligands.Development of functional materials with catalytic or sensing properties.
Self-Assembled Monolayers (SAMs) Organized layers of molecules formed by the adsorption of dithiols onto a surface.Surface modification of materials to control wetting, adhesion, and biocompatibility.
Disulfide-linked Assemblies Covalent structures formed by the oxidation of thiol groups to form disulfide bonds.Creation of dynamic combinatorial libraries where the components can interchange.

Mechanistic Insights into Self-Assembly Processes Directed by Thiol-Based Interactions

The self-assembly of thiol-based molecules is a thermodynamically driven process where the system seeks to achieve the lowest energy state. The mechanism of assembly is influenced by a variety of factors including the nature of the solvent, the temperature, and the concentration of the building blocks.

For the formation of SAMs on a gold surface , the process typically begins with the rapid chemisorption of the thiol groups onto the gold. This is followed by a slower organization process where the molecules rearrange on the surface to maximize intermolecular interactions, such as van der Waals forces between the alkyl chains, leading to a more ordered monolayer. For this compound, the short and branched nature of the carbon backbone would likely result in a less ordered monolayer compared to those formed from long, linear alkanethiols.

In the case of metal-directed self-assembly , the mechanism involves the reversible formation of metal-ligand bonds. The final supramolecular architecture is the thermodynamically most stable product. The presence of the methyl group in this compound could introduce conformational constraints that favor the formation of a particular cyclic or polymeric structure over others.

Disulfide bond formation is another key process in the self-assembly of thiol-containing molecules. The oxidation of thiols to disulfides is a reversible reaction that can be used in dynamic combinatorial chemistry. A library of different dithiols, potentially including this compound, could be allowed to react under oxidizing conditions to form a mixture of cyclic and linear oligomers. The addition of a template molecule could then shift the equilibrium to favor the formation of a specific macrocycle that can bind the template.

Potential in Host-Guest Chemistry and Directed Molecular Assembly

The ability of this compound to participate in the formation of supramolecular architectures suggests its potential utility in host-guest chemistry. Macrocycles and cages constructed from this dithiol could possess cavities capable of encapsulating smaller guest molecules. The size and shape of the cavity would be determined by the geometry of the dithiol and any other linkers used in the construction of the host.

The methyl group on the backbone of this compound could play a role in the recognition of guest molecules by providing a specific steric and electronic environment within the host's cavity. For example, a host molecule constructed from this dithiol might show selectivity for guests of a particular size or shape that can fit snugly within the cavity and interact favorably with the methyl groups.

In directed molecular assembly , specific interactions are used to guide the formation of a desired supramolecular structure. The thiol groups of this compound can be used as anchor points for attachment to specific sites on a template molecule or a surface. For instance, if a template molecule has two binding sites that are complementary to the thiol groups, it could direct the assembly of this compound molecules around it.

The potential applications of this compound in host-guest chemistry are hypothetical at this stage but can be inferred from the behavior of similar dithiols.

Potential ApplicationDescription
Molecular Recognition The use of macrocyclic hosts derived from this compound to selectively bind guest molecules.
Sensing The development of sensors where the binding of a guest molecule to a host derived from this compound results in a detectable signal.
Catalysis The use of the cavity of a host molecule as a nanoscale reaction vessel to catalyze chemical reactions.
Controlled Release The encapsulation of drug molecules within a host for their protection and controlled release.

Advanced Synthetic Applications and Emerging Research Frontiers

Role of 2-Methylbutane-1,3-dithiol as an Intermediate in Natural Product Synthesis

The utility of 1,3-dithiol frameworks, such as that found in this compound, is well-established in the field of organic synthesis, particularly in the construction of complex natural products. These sulfur-containing heterocycles are primarily known as versatile building blocks and are instrumental as "umpolung" reagents, or acyl anion equivalents. researchgate.net This concept reverses the typical electrophilic nature of a carbonyl carbon, allowing it to act as a nucleophile.

The core principle involves the deprotonation of the carbon atom situated between the two sulfur atoms (the C2 position). The resulting carbanion is stabilized due to the delocalization of the negative charge into the vacant d-orbitals of the adjacent sulfur atoms. researchgate.net This stabilized carbanion can then react with various electrophiles, such as alkyl halides or epoxides, to form new carbon-carbon bonds. This process is foundational for the assembly of complex molecular skeletons. researchgate.net After the desired synthetic transformations, the dithiol group can be hydrolyzed back to a carbonyl group, thus revealing the original functionality. Alternatively, the carbon-sulfur bonds can be reduced to yield a methylene (B1212753) group. researchgate.net

While specific examples detailing the use of this compound in a published total synthesis are not prominent, its structure fits the paradigm of a 1,3-dithiol that can be employed in this manner. The methyl group at the C2 position would influence the reactivity and stereoselectivity of the corresponding acyl anion equivalent.

Table 1: Umpolung Reactivity of 1,3-Dithiol Derivatives

Step Description General Reaction
1. Formation A carbonyl compound reacts with a 1,3-dithiol to form a cyclic dithioacetal (1,3-dithiane or dithiolane). R-CHO + HS-(CH2)n-SH → R-CH(S-(CH2)n-S)
2. Deprotonation A strong base (e.g., n-butyllithium) removes the acidic proton from the carbon between the sulfur atoms, creating a nucleophilic carbanion. R-CH(S-(CH2)n-S) + BuLi → [R-C(S-(CH2)n-S)]-Li+
3. Alkylation The carbanion reacts with an electrophile (e.g., an alkyl halide, R'-X) to form a new C-C bond. [R-C(S-(CH2)n-S)]-Li+ + R'-X → R,R'-C(S-(CH2)n-S)

| 4. Deprotection | The dithioacetal is hydrolyzed (e.g., with HgCl2) to reveal the ketone functionality. | R,R'-C(S-(CH2)n-S) → R-CO-R' |

Application in Diversity-Oriented Synthesis (DOS) for Compound Library Generation

Diversity-Oriented Synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules, which can be screened for novel biological activity. cam.ac.ukrsc.org DOS aims to efficiently explore a vast area of "chemical space" by generating molecules with varied skeletons and stereochemistry, often inspired by the structural complexity of natural products. nih.govscispace.com

Compounds with multiple reactive sites are highly valuable in DOS. A molecule like this compound possesses two nucleophilic thiol groups at different positions (C1 and C3), which can be selectively or simultaneously functionalized. This allows for a branching synthesis pathway where a common core can be elaborated into a wide array of different structures. For instance, the two thiol groups can react with different electrophiles in a stepwise manner, or they can be used to form cyclic structures by reacting with a dielectrophile. This approach, known as reagent-based diversification, uses a densely functionalized molecule where different functional groups can be transformed under distinct reaction conditions to create skeletal diversity. cam.ac.uk

In one DOS strategy, a library of conformationally restricted 1,3-dioxanes was created by opening epoxide supports with thiol or amine nucleophiles. nih.gov Although this compound is not explicitly mentioned, its bifunctional nature makes it a suitable candidate for similar DOS strategies, enabling the generation of libraries of sulfur-containing compounds for screening in chemical genetics and drug discovery. mdpi.com

Studies on Dithiol-Enzyme Interactions and Ligand-Binding Mechanisms

The interaction between small molecules and proteins is governed by several mechanisms, including the "lock-and-key," "induced fit," and "conformational selection" models. nih.govnih.gov These models describe how a ligand recognizes and binds to the active or allosteric site of an enzyme, leading to a biological response. researchgate.net

Dithiols can interact with proteins, particularly enzymes, in several ways. The thiol groups can act as ligands, coordinating to metal ions (like zinc, iron, or copper) present in the active sites of metalloenzymes. They can also form reversible disulfide bonds with cysteine residues within the protein, potentially altering the protein's conformation and function.

Future Directions in Chemo- and Regioselective Transformations for Complex Molecular Systems

The synthesis of complex molecular systems increasingly relies on the development of highly selective chemical reactions. nih.gov Chemo- and regioselectivity—the ability to react with a specific functional group among many and at a particular position on a molecule, respectively—are paramount for efficient and elegant synthesis. nih.gov

For a molecule like this compound, the two thiol groups are chemically distinct: one is a primary thiol (-CH₂SH) and the other is a secondary thiol (-CHSH). This inherent asymmetry presents a significant opportunity for regioselective transformations. The primary thiol is generally more sterically accessible and may exhibit different nucleophilicity compared to the secondary thiol.

Future research could focus on exploiting this difference to achieve selective monofunctionalization. By carefully choosing reagents, catalysts, and reaction conditions, one thiol group could be made to react in preference to the other. This would allow this compound to be used as a versatile building block for constructing complex, non-symmetric molecules.

Table 2: Potential Regioselective Reactions of this compound

Reaction Type Potential Outcome Controlling Factors
Selective Alkylation Monofunctionalization at the more reactive primary thiol. Steric hindrance of the electrophile, reaction temperature, nature of the base.
Cyclization Formation of different sized rings depending on the length and nature of the linking dielectrophile. Template effects, reaction concentration (high dilution favors intramolecular cyclization).
Oxidation Potential for selective formation of an intramolecular disulfide bond or intermolecular disulfide linkages. Choice of oxidizing agent, control of stoichiometry.

| Metal-Catalyzed Cross-Coupling | Selective coupling at one thiol position while the other remains free for subsequent transformation. | Ligand design for the metal catalyst, choice of coupling partners. |

Such selective transformations would enable the stepwise assembly of advanced molecular architectures, contributing to fields ranging from materials science to medicinal chemistry. nih.gov

Q & A

Q. What are the recommended methods for synthesizing 2-Methylbutane-1,3-dithiol in laboratory settings?

A common approach involves alkylation of dithiol precursors under basic conditions. For example, propan-1,3-dithiol derivatives can be synthesized by reacting dithiols with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., acetone) under reflux. After completion, the product is isolated via solvent removal, extraction (e.g., diethyl ether), and distillation to achieve purity . Adjusting stoichiometry and reaction time can optimize yields.

Q. How can researchers effectively purify this compound to achieve high yields and purity?

Purification typically involves fractional distillation under reduced pressure to separate the target compound from byproducts or unreacted precursors. For thermally sensitive derivatives, column chromatography using silica gel and non-polar eluents (e.g., hexane/ethyl acetate mixtures) is recommended. Purity should be confirmed via GC-MS or HPLC, with thresholds ≥95% for most synthetic applications .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be identified?

  • ¹H-NMR : Look for singlet peaks corresponding to methyl groups (δ ~2.0–2.5 ppm) and thiol protons (δ ~1.3–1.7 ppm, though often absent due to exchange).
  • IR : Strong S-H stretches (~2550 cm⁻¹) and C-S vibrations (~600–700 cm⁻¹).
  • MS : Molecular ion peaks (e.g., m/z 134 for C₅H₁₀S₂) and fragmentation patterns consistent with dithiol structures .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

The methyl substituent introduces steric hindrance, slowing reactions at the central carbon. Electronically, the thiol groups enhance nucleophilicity, favoring attacks on electrophilic centers. For example, in reactions with aryl halides, the dithiol’s dual -SH groups can act as bidentate ligands, stabilizing transition states. Computational studies (e.g., DFT) can model these effects by analyzing charge distribution and frontier molecular orbitals .

Q. What strategies can be employed to resolve contradictions in reported reactivity data for this compound across different solvents?

  • Solvent Polarity : Use low-polarity solvents (e.g., toluene) to minimize solvation effects and enhance nucleophilicity.
  • Acid/Base Additives : Additives like triethylamine can deprotonate thiols, increasing reactivity.
  • Isolation of Intermediates : Monitor reactions via in-situ techniques (e.g., FTIR or Raman spectroscopy) to identify solvent-dependent intermediates .

Q. How can computational chemistry methods be applied to predict the thermodynamic stability and reaction pathways of this compound derivatives?

  • DFT Calculations : Optimize geometries and calculate Gibbs free energy to compare stability of isomers (e.g., syn vs. anti configurations).
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation behavior.
  • Reaction Pathway Analysis : Use transition state theory to identify energetically favorable pathways for derivatization (e.g., oxidation to disulfides) .

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